Bavachin

描述

巴伐奇宁是一种天然黄酮类化合物,最初从补骨脂的种子中分离出来,补骨脂是一种在传统医学中常用的植物。 它以其多样的生物活性而闻名,包括类雌激素效应、抗炎特性以及在骨质疏松症和糖尿病等各种疾病中的潜在治疗应用 .

准备方法

合成路线和反应条件: 巴伐奇宁可以通过甲醇提取法从补骨脂的种子中提取。将种子研磨成细粉,然后用甲醇提取。 然后使用色谱技术(如高效薄层色谱法)纯化提取物 .

工业生产方法: 巴伐奇宁的工业生产涉及从补骨脂种子中进行大规模提取。 处理种子以获得粗提物,然后使用先进的色谱方法将其纯化,以分离巴伐奇宁以及其他生物活性化合物 .

化学反应分析

反应类型: 巴伐奇宁会发生各种化学反应,包括:

氧化: 巴伐奇宁可以被氧化形成不同的代谢产物。

还原: 它可以在特定条件下被还原以产生还原形式。

常见试剂和条件:

氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。

还原: 可以使用硼氢化钠等还原剂。

取代: 烷基卤化物和酸等试剂通常用于取代反应.

科学研究应用

Cardiovascular Applications

Mechanism of Action:

Bavachin has been shown to protect human aortic smooth muscle cells against apoptosis and calcification. It operates through the activation of the Atg7/mTOR-autophagy pathway, which is crucial for maintaining cellular homeostasis in vascular smooth muscle cells (VSMCs). In studies, this compound reduced intracellular calcium levels and the expression of calcification-related proteins such as OPG, OPN, Runx2, and BMP2, ultimately inhibiting cell apoptosis .

Clinical Implications:

The findings suggest that this compound could be a potential therapeutic agent in treating cardiovascular diseases characterized by vascular calcification and apoptosis .

Oncology Applications

Anti-Cancer Properties:

this compound exhibits significant anti-cancer effects, particularly against multiple myeloma cell lines. It induces apoptosis through the inhibition of nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3) pathways. This leads to increased expression of pro-apoptotic factors like p53 while decreasing anti-apoptotic proteins such as Bcl-2 and survivin .

Case Studies:

Research indicates that this compound selectively decreases the viability of cancer cells without affecting normal cells, highlighting its potential as a targeted cancer therapy .

Infectious Disease Applications

Antiviral Activity:

Recent studies have demonstrated that this compound possesses strong antiviral properties against rotaviruses. It inhibits viral replication effectively, making it a candidate for natural therapeutic drugs targeting rotavirus infections . The compound was shown to exert its antiviral effects by interfering with viral RNA and protein synthesis during replication .

Synergistic Effects with Antibiotics:

this compound has also been investigated for its potential as an adjuvant to colistin in combating colistin-resistant Gram-negative bacterial infections. Studies indicate that it enhances the efficacy of colistin, allowing for lower doses to be used effectively .

Dermatological Applications

Cosmetic Uses:

this compound's antioxidant properties position it as a valuable ingredient in dermatological formulations aimed at anti-aging and skin rejuvenation. Its ability to mimic retinol without causing irritation makes it an attractive alternative in skincare products .

Summary Table of this compound Applications

| Application Area | Mechanism/Effect | Potential Use |

|---|---|---|

| Cardiovascular | Inhibits apoptosis and calcification via autophagy | Treatment for vascular diseases |

| Oncology | Induces apoptosis in cancer cells via NF-κB/STAT3 inhibition | Targeted cancer therapy |

| Infectious Diseases | Antiviral activity against rotavirus | Natural therapeutic for viral infections |

| Dermatology | Antioxidant properties | Anti-aging and skin rejuvenation products |

作用机制

巴伐奇宁通过各种分子靶点和途径发挥其作用:

雌激素受体: 巴伐奇宁激活雌激素受体ERα和ERβ,模拟雌激素的作用.

胰岛素信号通路: 它通过提高AKT和GSK-3β的磷酸化水平来增强胰岛素信号传导,改善胰岛素敏感性.

NLRP3炎性体: 巴伐奇宁增强NLRP3炎性体的活化,导致炎症细胞因子分泌增加.

相似化合物的比较

巴伐奇宁经常与其他黄酮类化合物(如补骨脂素和异巴伐茶碱)进行比较:

独特性: 巴伐奇宁独特的类雌激素活性、胰岛素敏感性和抗炎作用的组合使其与其他类似化合物区别开来。 它在广泛疾病中的潜在治疗应用使其成为科学研究中非常重要的化合物 .

生物活性

Bavachin, a flavonoid compound derived from Psoralea corylifolia , has garnered attention for its diverse biological activities, including estrogenic effects, antibacterial properties, and antiviral capabilities. This article provides a comprehensive overview of the biological activities of this compound, supported by research findings, data tables, and case studies.

1. Estrogenic Activity

This compound exhibits weak phytoestrogenic activity by binding to estrogen receptors (ERα and ERβ). A study demonstrated that this compound can activate these receptors, leading to increased transcription of estrogen-responsive genes such as pS2 and progesterone receptor (PR) in MCF-7 breast cancer cells. The effective concentration (EC50) for ERα was found to be 320 nM and for ERβ 680 nM, indicating that this compound is significantly weaker than estradiol (E2), which has an EC50 of approximately 0.14 nM .

Table 1: Estrogenic Activity of this compound

| Receptor | EC50 (nM) | IC50 (M) Binding |

|---|---|---|

| ERα | 320 | 6.57 × 10⁻⁵ |

| ERβ | 680 | 3.80 × 10⁻⁵ |

| E2 | ~0.14 | 1.4 × 10⁻⁹ |

This compound's ability to induce the degradation of ERα through the proteasomal pathway further supports its role as a weak estrogen agonist .

2. Antibacterial Properties

Recent research has highlighted this compound's antibacterial activity, particularly against Gram-positive bacteria. It disrupts the cytoplasmic membrane, enhancing the efficacy of colistin against multidrug-resistant Gram-negative bacteria . In vitro studies demonstrated that this compound combined with colistin exhibited strong synergistic effects, significantly reducing bacterial counts compared to either treatment alone.

Table 2: Antibacterial Efficacy of this compound

| Bacterial Strain | Treatment | Result |

|---|---|---|

| E. coli (Colistin-resistant) | Colistin + this compound | Significant reduction in CFUs |

| Staphylococcus aureus | This compound alone | Effective membrane disruption |

The combination therapy was particularly effective in reducing biofilm formation, a common resistance mechanism in bacterial infections .

3. Antiviral Activity

This compound has shown promising antiviral properties against rotaviruses. A study indicated that it inhibits viral replication effectively with a cytotoxic concentration (CC50) of 25.2 μM in MA-104 cells, demonstrating minimal toxicity at concentrations below 15 μM . The selective index (SI) calculated was 2.05, suggesting potential as a therapeutic agent against rotavirus infections.

Table 3: Antiviral Activity of this compound

| Virus Type | CC50 (μg/mL) | IC50 (μg/mL) | SI |

|---|---|---|---|

| Rotavirus | 25.2 | 12.4 | 2.05 |

4. Additional Biological Activities

Beyond its estrogenic and antimicrobial properties, this compound has been implicated in several other biological processes:

- Anti-inflammatory Effects : this compound demonstrates anti-inflammatory activity by modulating cytokine production.

- Antioxidant Properties : It exhibits significant antioxidant activity, protecting cells from oxidative stress-induced damage.

- Antitumor Activity : Studies indicate that this compound may inhibit tumor growth and induce apoptosis in cancer cells .

Case Studies and Research Findings

- Estrogen Receptor Activation : In a study involving MCF-7 cells, this compound was shown to stimulate cell proliferation in an estrogen-dependent manner, confirming its role as a weak estrogen agonist .

- Synergistic Antibacterial Effects : A recent investigation into the use of this compound with colistin revealed that this combination not only enhanced antibacterial efficacy but also reduced the likelihood of resistance development in bacteria .

- Antiviral Mechanism : Research on rotavirus highlighted that this compound effectively inhibits viral replication by interfering with the virus's life cycle at low concentrations .

属性

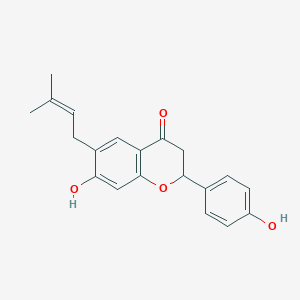

IUPAC Name |

7-hydroxy-2-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20O4/c1-12(2)3-4-14-9-16-18(23)11-19(24-20(16)10-17(14)22)13-5-7-15(21)8-6-13/h3,5-10,19,21-22H,4,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAUREGNZECGNQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=CC2=C(C=C1O)OC(CC2=O)C3=CC=C(C=C3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70415783 | |

| Record name | Bavachin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19879-32-4 | |

| Record name | Bavachin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70415783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary biological activities associated with Bavachin?

A1: this compound exhibits a range of biological activities, including:

- Anti-inflammatory: this compound reduces inflammation by suppressing inflammatory cytokines like interleukin-6 and tumor necrosis factor-α, primarily by downregulating nuclear factor-κB phosphorylation. []

- Anticancer: this compound demonstrates anticancer activity against various cancer cells, including osteosarcoma, oral cancer, and liver cancer cells, inducing apoptosis and inhibiting cell proliferation. [, , , ]

- Antibacterial: this compound displays antibacterial activity, particularly against Staphylococcus aureus, by suppressing the expression of alpha-hemolysin, a crucial virulence factor. []

- Antioxidant: this compound protects against oxidative stress by increasing superoxide dismutase (SOD) activity and scavenging free radicals. [, ]

- Antidiabetic: this compound improves insulin sensitivity and glucose uptake in adipocytes and myoblasts, potentially through activation of the Akt and AMPK pathways. []

- Anti-osteoporotic: this compound exhibits potential in treating osteoporosis by stimulating osteoblastic proliferation and inhibiting osteoclastogenesis. [, ]

Q2: How does this compound exert its anti-inflammatory effects?

A2: this compound reduces inflammation by suppressing inflammatory signaling pathways:

- NF-κB Inhibition: this compound downregulates the phosphorylation of nuclear factor-κB (NF-κB), a key regulator of inflammation, thereby inhibiting the expression of pro-inflammatory cytokines such as IL-6 and TNF-α. [, ]

- MAPK Pathway Modulation: this compound inhibits the phosphorylation of mitogen-activated protein kinases (MAPKs), including p38, ERK, and JNK, further contributing to its anti-inflammatory effects. []

Q3: What is the mechanism behind this compound's anticancer activity?

A3: this compound exerts its anticancer effects through various mechanisms:

- Induction of Apoptosis: this compound induces apoptosis (programmed cell death) in cancer cells by activating caspases, a family of proteases involved in apoptosis execution. []

Q4: How does this compound combat Staphylococcus aureus infection?

A4: this compound specifically targets alpha-hemolysin (hla), a crucial virulence factor of Staphylococcus aureus:

- Suppression of hla Expression: this compound inhibits hla expression at both the transcriptional and translational levels, reducing the production of this toxin. []

- Protection Against hla-Mediated Damage: By suppressing hla, this compound protects cells from the toxin's damaging effects. []

Q5: How does this compound interact with estrogen receptors?

A5: this compound exhibits estrogen-like activity by directly interacting with estrogen receptors (ERs):

- ER Binding: this compound binds to both ERα and ERβ, although with a weaker affinity compared to the natural ligand, estradiol. []

- ER Activation: Upon binding to ERs, this compound can activate these receptors, leading to the modulation of estrogen-responsive genes. []

Q6: How does this compound improve insulin sensitivity?

A6: this compound enhances insulin sensitivity and glucose uptake through multiple mechanisms:

- Activation of Insulin Signaling: this compound promotes glucose uptake by activating the insulin signaling pathway, involving Akt, a key kinase regulating glucose metabolism. []

- AMPK Activation: this compound activates AMP-activated protein kinase (AMPK), a cellular energy sensor that promotes glucose uptake and utilization. []

- PPARγ Activation: this compound activates peroxisome proliferator-activated receptor γ (PPARγ), a transcription factor involved in adipocyte differentiation and insulin sensitivity. []

Q7: How does this compound impact mitochondrial function?

A7: this compound influences mitochondrial function and dynamics, particularly in muscle cells:

- Mitochondrial Biogenesis: this compound enhances mitochondrial biogenesis (formation of new mitochondria) by activating the AMPK-PGC-1α pathway, a key regulator of mitochondrial biogenesis. []

- Mitochondrial Dynamics: this compound modulates mitochondrial dynamics, influencing the balance between mitochondrial fusion and fission, crucial for maintaining mitochondrial quality and function. []

- Mitophagy Enhancement: this compound promotes mitophagy (selective degradation of damaged mitochondria), contributing to improved mitochondrial quality control. []

Q8: How does this compound influence melanin production?

A8: this compound exhibits an inhibitory effect on melanin production:

- Inhibition of Melanin Synthesis: this compound suppresses melanin synthesis in melanoma cells, potentially by inhibiting tyrosinase activity and downregulating the expression of melanogenic enzymes. [, ]

Q9: What is the molecular formula and weight of this compound?

A9:

Q10: What are the key spectroscopic features of this compound?

A10:

- UV-Vis Spectroscopy: this compound exhibits characteristic absorption maxima in the UV-Vis region, helpful for identification and quantification. [, , ]

- Mass Spectrometry (MS): MS analysis provides the molecular ion peak and fragmentation patterns, aiding in structural elucidation and identification. [, ]

- Nuclear Magnetic Resonance (NMR): NMR spectroscopy, including 1H NMR and 13C NMR, provides detailed structural information about this compound. [, ]

Q11: What is known about the pharmacokinetics of this compound?

A11:

- Absorption: this compound can be absorbed following oral administration, as evidenced by its detection in rat plasma. [, , ]

Q12: Are there any known drug interactions associated with this compound?

A12:

- CYP2C9 Inhibition: this compound can inhibit the cytochrome P450 enzyme CYP2C9, potentially leading to interactions with drugs metabolized by this enzyme. []

- P-glycoprotein (P-gp) Inhibition: this compound might inhibit P-gp, a drug transporter, potentially affecting the absorption and disposition of P-gp substrates. []

Q13: What is the safety profile of this compound?

A13:

- Hepatotoxicity: this compound has been associated with potential hepatotoxicity, particularly at higher doses. [, ]

- Nephrotoxicity: this compound might cause renal fibrosis through mechanisms involving oxidative stress and endoplasmic reticulum stress. []

Q14: What analytical methods are commonly employed for the analysis of this compound?

A14:

- High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the separation, identification, and quantification of this compound in various matrices, including plant extracts, formulations, and biological samples. [, , , , , , , , ]

- Ultra-High-Performance Liquid Chromatography (UPLC): UPLC offers enhanced separation efficiency and sensitivity for this compound analysis. []

- Mass Spectrometry (MS): MS techniques, often coupled with HPLC or UPLC, provide high sensitivity and selectivity for this compound detection and quantification. [, ]

- Fluorescence Detection: this compound exhibits fluorescence, enabling its sensitive detection using HPLC or UPLC coupled with fluorescence detectors. []

- Electrochemical Detection (ECD): this compound can be detected using electrochemical methods, offering enhanced sensitivity compared to traditional UV detection. []

Q15: What are the common challenges in the analysis of this compound?

A15:

- Isomer Separation: this compound exists as isomers, such as isothis compound and isobavachalcone, requiring efficient chromatographic methods for separation and accurate quantification. [, , ]

- Matrix Interference: The presence of complex matrices in plant extracts or biological samples can interfere with this compound analysis, necessitating efficient sample preparation techniques. []

- Sensitivity Requirements: The concentration of this compound in biological samples can be low, requiring highly sensitive analytical methods for accurate quantification. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。